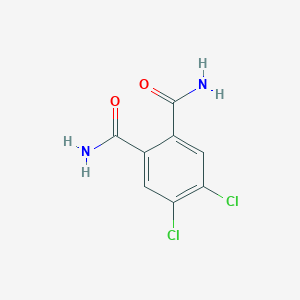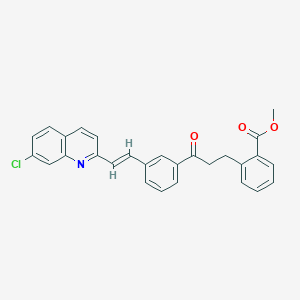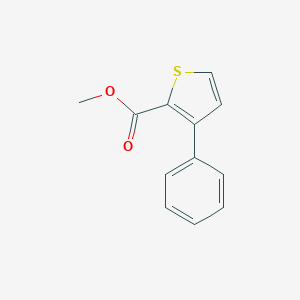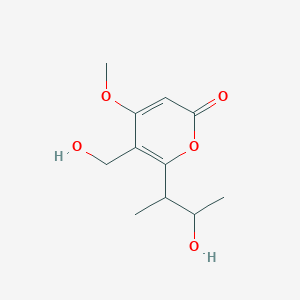
Chlamydospordiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlamydospordiol is a natural product that has been isolated from the fungus Chlamydosporella sp. It belongs to the class of compounds known as cytochalasans, which are characterized by their unique structural features and diverse biological activities. Chlamydospordiol has been the subject of extensive research due to its potential as a therapeutic agent in various disease conditions.
Wirkmechanismus
The mechanism of action of chlamydospordiol is not fully understood. However, it is believed to exert its biological effects by disrupting the cytoskeleton of cells. It binds to actin filaments and inhibits their polymerization, leading to changes in cell morphology and function.
Biochemische Und Physiologische Effekte
Chlamydospordiol has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. It also has antimicrobial activity against a wide range of pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
Chlamydospordiol has several advantages for lab experiments. It is a natural product, which makes it an attractive candidate for drug development. It has also been shown to have a wide range of biological activities, which makes it a versatile tool for studying various disease conditions. However, its complex structure and challenging synthesis limit its availability, which can be a drawback for lab experiments.
Zukünftige Richtungen
There are several future directions for research on chlamydospordiol. One area of interest is the development of more efficient synthetic methods to produce this compound. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, the exploration of its potential as a therapeutic agent in other disease conditions is an exciting avenue for future research.
Wissenschaftliche Forschungsanwendungen
Chlamydospordiol has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer, chlamydospordiol has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In infectious diseases, it has been shown to have antimicrobial activity against a wide range of pathogens.
Eigenschaften
CAS-Nummer |
157998-92-0 |
|---|---|
Produktname |
Chlamydospordiol |
Molekularformel |
C11H16O5 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
6-(3-hydroxybutan-2-yl)-5-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C11H16O5/c1-6(7(2)13)11-8(5-12)9(15-3)4-10(14)16-11/h4,6-7,12-13H,5H2,1-3H3 |
InChI-Schlüssel |
BSXCHPRMOOSCRM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
Kanonische SMILES |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
Synonyme |
4-methoxy-5-hydroxymethyl-6-(3-butan-2-ol)-2H-pyran-2-one chlamydospordiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



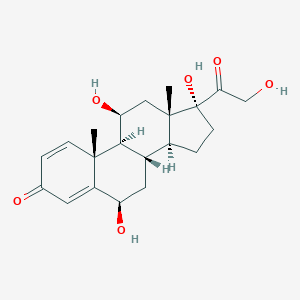
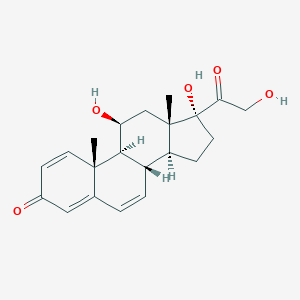
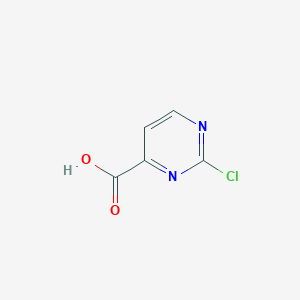
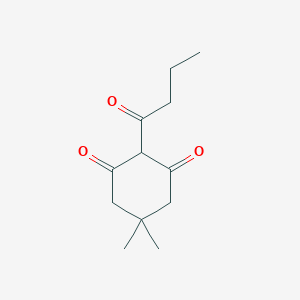
![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)
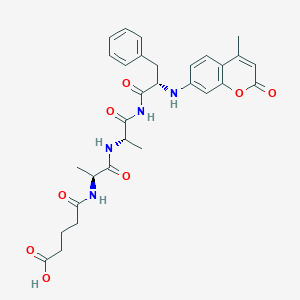
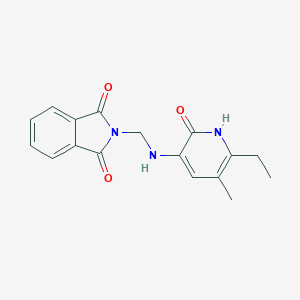
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
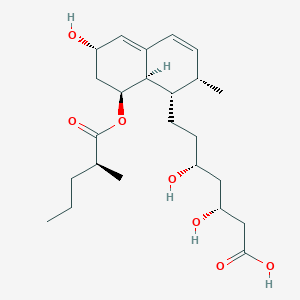
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)
